molecular formula C18H21NO5 B5125727 (1,3-benzodioxol-5-ylmethyl)(2,4,5-trimethoxybenzyl)amine

(1,3-benzodioxol-5-ylmethyl)(2,4,5-trimethoxybenzyl)amine

Cat. No. B5125727
M. Wt: 331.4 g/mol
InChI Key: MIOHSDYFTPOXGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-benzodioxol-5-ylmethyl)(2,4,5-trimethoxybenzyl)amine, also known as MDAI, is a synthetic compound that belongs to the class of entactogens, which are psychoactive substances that enhance social interaction and empathy. MDAI has gained significant attention in the scientific community due to its potential therapeutic applications and its ability to induce feelings of well-being and euphoria.

Mechanism of Action

The exact mechanism of action of (1,3-benzodioxol-5-ylmethyl)(2,4,5-trimethoxybenzyl)amine is not fully understood, but it is believed to act as a serotonin releaser and reuptake inhibitor. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By increasing the availability of serotonin in the brain, (1,3-benzodioxol-5-ylmethyl)(2,4,5-trimethoxybenzyl)amine may induce feelings of well-being and euphoria.
Biochemical and Physiological Effects:
(1,3-benzodioxol-5-ylmethyl)(2,4,5-trimethoxybenzyl)amine has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that are involved in regulating mood and emotions. Additionally, (1,3-benzodioxol-5-ylmethyl)(2,4,5-trimethoxybenzyl)amine has been shown to increase heart rate and blood pressure, which may be a concern for individuals with pre-existing cardiovascular conditions.

Advantages and Limitations for Lab Experiments

One advantage of using (1,3-benzodioxol-5-ylmethyl)(2,4,5-trimethoxybenzyl)amine in lab experiments is its ability to induce feelings of empathy and emotional openness, which may be useful in studying social behavior and interpersonal relationships. However, one limitation is the potential for adverse effects on the cardiovascular system, which may complicate the interpretation of results.

Future Directions

There are several future directions for the study of (1,3-benzodioxol-5-ylmethyl)(2,4,5-trimethoxybenzyl)amine. One area of interest is the development of (1,3-benzodioxol-5-ylmethyl)(2,4,5-trimethoxybenzyl)amine-based therapies for psychiatric disorders, particularly depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of (1,3-benzodioxol-5-ylmethyl)(2,4,5-trimethoxybenzyl)amine and its potential long-term effects on the brain and cardiovascular system. Finally, more studies are needed to investigate the potential use of (1,3-benzodioxol-5-ylmethyl)(2,4,5-trimethoxybenzyl)amine as a tool for psychotherapy and its effects on social behavior and interpersonal relationships.
Conclusion:
In conclusion, (1,3-benzodioxol-5-ylmethyl)(2,4,5-trimethoxybenzyl)amine is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications and its ability to induce feelings of well-being and euphoria. While there are still many unanswered questions regarding its mechanism of action and long-term effects, (1,3-benzodioxol-5-ylmethyl)(2,4,5-trimethoxybenzyl)amine holds promise as a novel treatment for psychiatric disorders and as a tool for psychotherapy. Further research is needed to fully understand its potential and limitations.

Synthesis Methods

(1,3-benzodioxol-5-ylmethyl)(2,4,5-trimethoxybenzyl)amine is synthesized through a series of chemical reactions involving the condensation of 3,4-methylenedioxyphenylacetone with 2,4,5-trimethoxybenzaldehyde, followed by reductive amination with ammonium acetate. The final product is purified through recrystallization and characterized through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

(1,3-benzodioxol-5-ylmethyl)(2,4,5-trimethoxybenzyl)amine has been studied extensively for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). In animal studies, (1,3-benzodioxol-5-ylmethyl)(2,4,5-trimethoxybenzyl)amine has been shown to increase social interaction and reduce anxiety-like behavior, indicating its potential as a novel treatment for psychiatric disorders. Additionally, (1,3-benzodioxol-5-ylmethyl)(2,4,5-trimethoxybenzyl)amine has been investigated for its potential use as a tool for psychotherapy, due to its ability to enhance empathy and emotional openness.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-20-15-8-17(22-3)16(21-2)7-13(15)10-19-9-12-4-5-14-18(6-12)24-11-23-14/h4-8,19H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOHSDYFTPOXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNCC2=CC3=C(C=C2)OCO3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202049
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(1,3-benzodioxol-5-yl)-N-(2,4,5-trimethoxybenzyl)methanamine

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